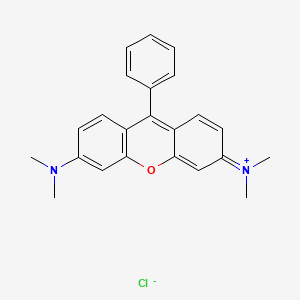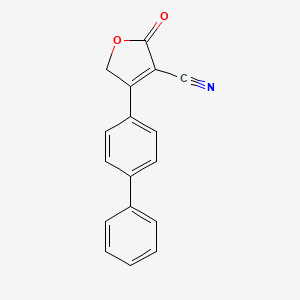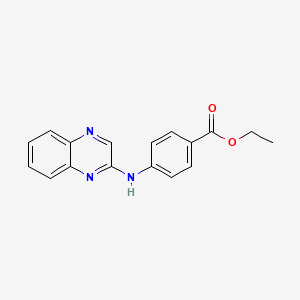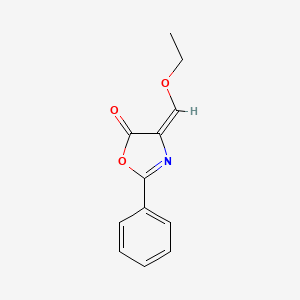![molecular formula C20H25FN2O B1225338 1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone is a member of pyrroles.
Scientific Research Applications
Inhibitors of Blood Platelet Aggregation : One study found that a compound structurally similar to the one , involving a 2-piperidinyl ethanone group, showed potential as an inhibitor of ADP-induced aggregation of blood platelets. This compound was synthesized through a modified Schopf reaction and evaluated for its effectiveness in vitro on human blood platelets. It also displayed activity in inhibiting platelet aggregation in animal models (Grisar et al., 1976).
Pyrrolo[2,1-c][1,4]benzoxazepines Synthesis : Another study involved the synthesis of pyrrolo[2,1-c][1,4]benzoxazepines, where piperidinyl derivatives were prepared through a process involving the 1-[(2-fluorophenyl)phenylmethyl]pyrrole followed by the addition of a piperidinyl Grignard reagent. This research contributes to the understanding of the synthetic pathways and potential applications of related compounds (Kapples & Effland, 1993).
Hydrogen-Bonding Patterns in Enaminones : A study focused on the hydrogen-bonding patterns in enaminones, which are compounds related to the one , provided insights into the molecular and structural characteristics of these compounds. This research can be vital for understanding the properties and potential applications of similar compounds (Balderson et al., 2007).
Selective Serotonin 5-HT2 Antagonists : Research was conducted on the development of selective serotonin 5-HT2 antagonists. This study included the synthesis and evaluation of compounds with structural similarities to the chemical , providing insights into their potential use in the treatment of disorders related to serotonin imbalance (Andersen et al., 1992).
properties
Product Name |
1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone |
|---|---|
Molecular Formula |
C20H25FN2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C20H25FN2O/c1-14-8-10-22(11-9-14)13-20(24)17-12-15(2)23(16(17)3)19-7-5-4-6-18(19)21/h4-7,12,14H,8-11,13H2,1-3H3 |
InChI Key |
WVBWCGCTOWVHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[[[5-(2,4-Dimethylanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225255.png)


![3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)

![(5S)-5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B1225266.png)
![N-(9-ethyl-3-carbazolyl)-2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225268.png)
![5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225269.png)
![Benzoic acid [2-oxo-2-[2-(phenylthio)anilino]ethyl] ester](/img/structure/B1225270.png)
![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)
![(3,4-Dimethoxyphenyl)-[4-[(2-hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]methanone](/img/structure/B1225274.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)
![7-Amino-9-(phenacylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B1225282.png)